Methyl 5-methoxypent-3-enoate

Description

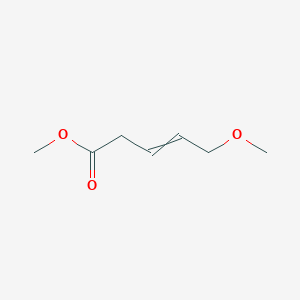

Structure

2D Structure

3D Structure

Properties

CAS No. |

58185-66-3 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

methyl 5-methoxypent-3-enoate |

InChI |

InChI=1S/C7H12O3/c1-9-6-4-3-5-7(8)10-2/h3-4H,5-6H2,1-2H3 |

InChI Key |

FDSQFSDKVOLLOB-UHFFFAOYSA-N |

Canonical SMILES |

COCC=CCC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Strategies for Methyl 5 Methoxypent 3 Enoate and Its Derivatives

Catalytic Carbonylation Routes for the Synthesis of Methyl 5-methoxypent-3-enoate

Catalytic carbonylation, a process that incorporates a carbonyl group into an organic molecule, stands as a powerful tool for the synthesis of esters from unsaturated precursors. Palladium-catalyzed methodologies are particularly prominent due to their high efficiency and selectivity.

Palladium-Catalyzed Carbonylation of Allylic Alcohol Precursors

The direct carbonylation of allylic alcohols offers an atom-economical route to β,γ-unsaturated esters. In the context of this compound, a suitable precursor would be an ether-containing allylic alcohol, such as 4-methoxybut-2-en-1-ol. The general transformation involves the reaction of the allylic alcohol with carbon monoxide and methanol (B129727) in the presence of a palladium catalyst.

The mechanism is believed to proceed through the formation of a π-allylpalladium intermediate. The palladium catalyst first activates the allylic alcohol. This is followed by the insertion of carbon monoxide and subsequent nucleophilic attack by methanol to yield the final ester product and regenerate the active catalyst. The choice of ligands and additives is crucial for achieving high yields and selectivities. For instance, the methoxycarbonylation of 1,3-butadiene (B125203) to methyl 3-pentenoate, a structurally similar product, has been studied extensively and highlights the key parameters for such transformations. researchgate.netcolab.wsresearchgate.net

Investigation of Ligand Effects and Reaction Conditions in Carbonylation

The outcome of palladium-catalyzed carbonylation reactions is highly dependent on the employed ligands and the specific reaction conditions. The ligand's primary role is to stabilize the palladium center and modulate its electronic and steric properties, which in turn controls the catalyst's activity and selectivity.

| Catalyst Precursor | Ligand/Additive | Solvent | Temperature (°C) | Yield of Methyl 3-pentenoate (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | DPPB / Benzoic Acid | Methanol | 100 | 69 | researchgate.net |

| Pd(cod)Cl₂ | Xantphos | Methanol | 110 | 85 | researchgate.net |

| Pd(cod)Cl₂ | Xantphos / 4-Hexylpyridine | Toluene/Methanol | 120 | 82 | lsmu.lt |

Epoxide-Mediated Approaches to Methoxy-Substituted Enoates

Epoxides are highly valuable three-membered ring intermediates in organic synthesis due to the ring strain that allows for facile ring-opening by various nucleophiles. Vinyl epoxides, which contain an adjacent double bond, offer additional modes of reactivity.

Acid-Promoted Epoxide Ring Opening for Alkene Formation

The acid-catalyzed ring-opening of epoxides with alcohols is a fundamental method for the synthesis of β-alkoxy alcohols. youtube.comkhanacademy.org For a precursor like butadiene monoepoxide (a vinyl epoxide), acid-catalyzed methanolysis can proceed via two main pathways: a direct S_N2 attack on a protonated epoxide carbon or an S_N2' attack where the nucleophile adds to the double bond, inducing the ring opening. acs.org

In the presence of an acid catalyst (e.g., H₂SO₄) and methanol, a vinyl epoxide can be opened to form a methoxy-substituted allylic alcohol. rsc.org For instance, the reaction could yield 4-methoxybut-2-en-1-ol. This product, as discussed in section 2.1.1, is a direct precursor for palladium-catalyzed carbonylation to furnish the target this compound. The regioselectivity of the ring-opening (attack at the C1 vs. C4 position of the conjugated system) is a critical factor that can be influenced by the substrate and the specific Lewis or Brønsted acid used. researchgate.net

Palladium-Catalyzed Epoxide Functionalization Methodologies

Palladium catalysts can mediate the ring-opening of vinyl epoxides to generate π-allylpalladium intermediates, similar to those formed from allylic alcohols. acs.org This strategy opens up numerous possibilities for functionalization. A hypothetical direct route to this compound could involve the palladium-catalyzed reaction of a vinyl epoxide with carbon monoxide and methanol.

In this scenario, the palladium(0) catalyst would react with the vinyl epoxide to form a zwitterionic π-allylpalladium alkoxide intermediate. Subsequent insertion of CO followed by reaction with methanol could, in principle, lead directly to the desired methoxy-substituted enoate. While this one-step transformation is conceptually elegant, controlling the regioselectivity of both the initial ring-opening and the subsequent carbonylation would be a significant synthetic challenge.

Reductive Transformations of Related Ester Systems

An alternative approach to this compound involves the selective reduction of a more unsaturated precursor. These methods rely on chemoselective reagents and catalysts that can reduce one functional group while leaving others intact.

A plausible precursor for this strategy is methyl 5-methoxypenta-2,4-dienoate. The synthesis of the target molecule would require a selective 1,4-conjugate reduction of this dienoate system. Various catalytic systems are known to effect the conjugate reduction of α,β-unsaturated esters, employing reagents such as Hantzsch esters or silanes in the presence of transition metal catalysts (e.g., copper or rhodium). organic-chemistry.org The key challenge is to achieve reduction of the γ,δ-double bond without affecting the α,β-double bond or the ester functionality.

Another viable reductive route starts from an alkynoate precursor, such as methyl 5-methoxypent-3-ynoate. The stereoselective partial hydrogenation of the alkyne to a Z-alkene is a well-established transformation. acs.org This is commonly achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This catalytic system delivers hydrogen to the alkyne from the catalyst surface, resulting in a syn-addition and the formation of the (Z)-enoate. The presence of the ether functionality is unlikely to interfere with this standard reduction protocol.

| Strategy | Precursor | Key Reagent/Catalyst | Expected Product Stereochemistry | Reference |

|---|---|---|---|---|

| Conjugate Reduction | Methyl 5-methoxypenta-2,4-dienoate | CuH or Rh-complex with silane | Dependent on substrate/catalyst | organic-chemistry.org |

| Partial Hydrogenation | Methyl 5-methoxypent-3-ynoate | H₂, Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | (Z)-enoate | acs.org |

Diisobutylaluminum Hydride (DIBAL-H) Reductions for Aldehyde and Allylic Alcohol Synthesis from Esters

Diisobutylaluminum hydride (DIBAL-H) is a versatile reducing agent in organic synthesis, notable for its ability to selectively reduce esters to either aldehydes or allylic alcohols, depending on the reaction conditions and substrate. wikipedia.orgadichemistry.com Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), which typically reduce esters to primary alcohols, DIBAL-H allows for the isolation of the intermediate aldehyde. masterorganicchemistry.com

The partial reduction of an ester to an aldehyde is achieved by using a single equivalent of DIBAL-H at very low temperatures, commonly -78 °C (the sublimation point of dry ice). quimicaorganica.orgchemistrysteps.com At this temperature, a stable tetrahedral intermediate is formed. chemistrysteps.com The reaction is then quenched with a protic solvent, like water or an alcohol, which hydrolyzes the intermediate to release the aldehyde. chemistrysteps.comorgosolver.com If the temperature is not kept low, or if excess DIBAL-H is used, further reduction to the primary alcohol can occur. orgosolver.com This method is advantageous as it can save an oxidative step that would be required if starting from a primary alcohol. masterorganicchemistry.com

In the context of α,β-unsaturated esters, such as this compound, DIBAL-H can efficiently perform a reduction to the corresponding allylic alcohol. wikipedia.orgadichemistry.com This transformation is valuable for converting α,β-unsaturated esters into allylic alcohols, which can then be oxidized to the corresponding aldehydes if needed. researchgate.net The reduction of the ester group occurs chemoselectively, leaving the carbon-carbon double bond intact. adichemistry.com

| Substrate Type | Reagent & Conditions | Primary Product | Key Feature |

|---|---|---|---|

| Saturated Ester | 1 equiv. DIBAL-H, -78 °C, then H₂O quench | Aldehyde | Partial reduction stops at the aldehyde stage. masterorganicchemistry.comquimicaorganica.org |

| α,β-Unsaturated Ester | DIBAL-H | Allylic Alcohol | Selective reduction of the ester group over the C=C bond. wikipedia.orgadichemistry.com |

| Lactone (Cyclic Ester) | DIBAL-H, low temp. | Lactol (Cyclic Hemiacetal) | Product is an equivalent of an aldehyde. wikipedia.orgadichemistry.com |

Organometallic Approaches in Methoxy-Pentene Chemistry

Organometallic reagents and catalysts provide powerful tools for the construction and functionalization of complex organic molecules, including those in methoxy-pentene chemistry.

Hydrozirconation involves the addition of a zirconium-hydride bond across an alkene, typically using Schwartz's reagent (Cp₂ZrHCl). This reaction proceeds with high regioselectivity for terminal alkenes, placing the zirconium on the terminal carbon. The resulting organozirconium intermediate is a versatile synthon that can undergo various transformations. For a substrate like a 5-methoxypent-1-ene, hydrozirconation would generate a terminal alkylzirconocene. This intermediate could potentially undergo subsequent cyclization reactions. Depending on the reaction conditions and the presence of other functional groups, the methoxy (B1213986) group could act as an internal nucleophile or leaving group, facilitating the formation of cyclic structures.

Organoboron reagents are instrumental in modern organic synthesis due to their stability, low toxicity, and the stereospecific nature of their reactions. mcgill.ca Chiral organoboronic esters, in particular, are valuable intermediates for creating stereochemically defined molecules. mcgill.casemanticscholar.org

One key strategy is the asymmetric conjugate boration of α,β-unsaturated esters. researchgate.net Using a copper-phosphine catalyst, bis(pinacolato)diboron (B136004) (B₂pin₂) can be added to β,β-disubstituted α,β-unsaturated esters to generate chiral tertiary organoboronic esters with high enantioselectivity. researchgate.net This method allows for the creation of a chiral center that can be further transformed. Another approach involves the reaction of alkenyldichloroboranes with ethyl diazoacetate to produce β,γ-unsaturated carboxylic esters. dtic.mil Furthermore, the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated esters is an effective method for synthesizing β-aryl esters with high enantioselectivity. acs.org These strategies highlight the potential of organoboron chemistry to control stereochemistry in the synthesis of complex unsaturated esters.

| Organoboron Strategy | Substrate | Key Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Asymmetric Conjugate Boration | α,β-Unsaturated Esters | Bis(pinacolato)diboron, Copper-phosphine catalyst | Chiral β-boryl Esters | researchgate.net |

| Reaction with Diazoacetate | Alkenyldichloroboranes | Ethyl Diazoacetate | β,γ-Unsaturated Esters | dtic.mil |

| Asymmetric 1,4-Addition | α,β-Unsaturated Esters | Arylboronic Acids, Rhodium(I)/(S)-binap | Chiral β-Aryl Esters | acs.org |

Functional Group Interconversions and Olefin Modifications in this compound Synthesis

The synthesis and elaboration of this compound can be achieved through various functional group interconversions and modifications of the olefinic bond.

Selective halogenation of unsaturated esters provides a route to introduce a handle for further chemical transformations. For α,β-unsaturated esters, allylic halogenation is a common strategy. Reagents such as N-bromosuccinimide (NBS) can be used to introduce a bromine atom at the allylic position (the carbon adjacent to the double bond). For example, the reaction of methyl 3-methylbut-2-enoate (B8612036) with NBS produces a mixture of cis- and trans-4-halogeno-3-methylbut-2-enoate. consensus.app A similar strategy could be applied to this compound to introduce a halogen at the C-2 position, creating a valuable intermediate for subsequent nucleophilic substitution or cross-coupling reactions.

Cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds. Methoxycarbonylation, a palladium-catalyzed reaction, can be used to synthesize α,β-unsaturated esters from alkynes. researchgate.net This method offers a direct route to the unsaturated ester core. For instance, the methoxycarbonylation of terminal aliphatic alkynes can yield α,β–unsaturated esters. researchgate.net

Once the unsaturated methoxy ester scaffold is in place, further elaboration is possible. Palladium-catalyzed decarboxylative coupling reactions represent another powerful tool. researchgate.net These reactions can couple carboxylic acid derivatives with various partners. Additionally, Sonogashira cross-coupling provides a method to synthesize (E)-α-ethynyl-α,β-unsaturated esters from allenyl esters, demonstrating how the core structure can be extended. koreascience.kr Metal-free cross-coupling reactions are also emerging as viable alternatives, for example, in the coupling of esters and boranes to form new C-C bonds. chemrxiv.org

Stereoselective Control in the Synthesis of Related Unsaturated Esters

The stereoselective synthesis of α,β-unsaturated esters is a critical aspect of modern organic chemistry, as the geometry of the carbon-carbon double bond and the stereochemistry of adjacent chiral centers significantly influence the biological activity and physical properties of the target molecules. While specific stereoselective routes to this compound are not extensively detailed in the literature, a variety of powerful strategies have been developed for controlling stereochemistry in the synthesis of structurally related unsaturated esters. These methods often rely on chiral catalysts, auxiliaries, or stereoselective reaction conditions to dictate the formation of a specific isomer.

A fundamental approach to creating α,β-unsaturated esters is through the dehydration of β-hydroxy esters, which are often synthesized via aldol (B89426) reactions. The stereochemical outcome of the elimination (E or Z) can be controlled. For instance, a method for the stereoselective synthesis of (Z)-α-arylacrylates involves the dehydration of α-hydroxyesters using triflic anhydride (B1165640) and pyridine. This process is believed to proceed through an acylcarbenium ion intermediate, with the stereoselectivity arising from the steric differences between the substituents, favoring the Z-isomer. acs.org

Another powerful strategy involves the use of chiral catalysts to induce asymmetry. Asymmetric aldol reactions, for example, can produce β-hydroxy carbonyl compounds with high enantioselectivity. mdpi.com These chiral β-hydroxy esters can then be converted to the corresponding unsaturated esters. Chiral diamines have been shown to be effective organocatalysts for the reaction between α,β-unsaturated ketoesters and ketones, yielding aldol adducts in excellent yields and enantioselectivities. mdpi.com

The geometry of enolates is a crucial factor in achieving stereoselective outcomes. For esters, most enolization conditions tend to produce E-enolates. wikipedia.org The Ireland model provides a useful framework for predicting the stereochemistry of enolate formation. wikipedia.org The reaction of α-silylated ester magnesium enolates with aldehydes exclusively yields one diastereoisomer of the corresponding β-hydroxy silanes. Subsequent acid work-up of these intermediates leads to the formation of pure E-unsaturated esters. rsc.org

Furthermore, multicomponent reactions and tandem processes offer efficient pathways to stereochemically defined unsaturated esters. A concise and highly stereoselective synthesis of trisubstituted α,β-unsaturated esters has been developed, which integrates an aldol reaction, acetylation of the resulting β-hydroxy group, and a subsequent E1cB elimination reaction. jst.go.jp

A highly (E)-stereoselective one-pot synthesis of β,β-disubstituted α,β-unsaturated esters has been achieved through a mild triethylamine-catalyzed 1,3-hydrogen migration of unconjugated intermediates. nih.gov These intermediates are derived from the Perkow reaction between 4-chloroacetoacetates and phosphites. nih.gov The resulting β-phosphoroxylated (E)-α,β-unsaturated esters can be further functionalized with full stereoretention using Negishi cross-coupling. nih.gov

The asymmetric conjugate addition of nucleophiles to α,β-unsaturated systems is another cornerstone of stereoselective synthesis. The aza-Michael reaction, which involves the conjugate addition of a nitrogen nucleophile, is a key method for producing β-amino carbonyl derivatives. acs.org The use of chiral auxiliaries, such as pseudoephedrine, attached to the α,β-unsaturated amide can direct the stereochemical course of the reaction, leading to high diastereoselectivity. acs.org The resulting adducts can then be converted into chiral β-amino esters. acs.org Similarly, chiral phosphine-copper catalysts have been successfully employed for the asymmetric conjugate reduction of α,β-unsaturated esters. acs.org

Recent advances have also focused on the catalytic generation of chiral enolates. msu.edu Chiral metal fluoride (B91410) complexes, for instance, can be used to catalytically generate metal enolates from enol silanes, which then undergo enantioselective aldol addition reactions. msu.edu Boron Lewis acids have been shown to catalyze the intermolecular carboacyloxylation of ynamides with esters, affording fully substituted acyclic enol esters with generally high Z/E selectivity. nih.gov

The following tables summarize some of the key findings in the stereoselective synthesis of related unsaturated esters:

Table 1: Stereoselective Dehydration of α-Hydroxy Esters

| Substrate | Reagents | Product | Selectivity | Reference |

| α-Aryl-α-hydroxyesters | Triflic anhydride, pyridine | (Z)-α-Aryl-α,β-unsaturated esters | Excellent Z-selectivity | acs.org |

Table 2: Asymmetric Aldol Reaction for β-Hydroxy Ester Precursors

| Reactants | Catalyst | Product | Enantioselectivity | Reference |

| α,β-Unsaturated ketoester, Acyclic ketone | Chiral diamine | Aldol adduct | Excellent | mdpi.com |

Table 3: Stereoselective Synthesis via Enolate Chemistry

| Enolate Precursor | Reaction | Product | Stereochemistry | Reference |

| α-Silylated ester | Reaction with aldehydes | β-Hydroxy silane | Single diastereoisomer | rsc.org |

| β-Hydroxy silane | Acid work-up | α,β-Unsaturated ester | Pure E-isomer | rsc.org |

Table 4: One-Pot Synthesis of (E)-α,β-Unsaturated Esters

Chemical Reactivity and Transformative Pathways of Methyl 5 Methoxypent 3 Enoate

Intramolecular Cyclization Reactions for Ring System Formation

The strategic placement of functional groups in Methyl 5-methoxypent-3-enoate makes it a prime candidate for intramolecular cyclization reactions, providing pathways to valuable cyclic structures. These transformations are pivotal in the synthesis of complex molecules, including natural products and pharmaceutical agents.

Formation of Substituted Cyclopentanes via Lewis Acid-Mediated Cyclization

Lewis acid catalysis offers a powerful method for initiating intramolecular cyclizations. In reactions analogous to those involving β,γ-unsaturated α-ketoesters, a Lewis acid can activate the α,β-unsaturated ester system of this compound. nih.gov This activation enhances the electrophilicity of the double bond, facilitating a nucleophilic attack from a suitable internal nucleophile. For a substrate like this compound, a modification to introduce a nucleophilic center at a suitable position would be necessary to enable such a cyclization. For instance, the introduction of a homoenolate equivalent could lead to the formation of a highly substituted cyclopentanol (B49286) derivative. nih.gov The reaction would proceed through a coordinated intermediate where the Lewis acid activates the unsaturated ester, followed by the intramolecular C-C bond formation to construct the five-membered ring. The diastereoselectivity of such reactions is often high, controlled by the steric and electronic nature of the substrate and the catalyst. nih.gov

| Reactant Type | Catalyst | Product | Key Feature |

| β,γ-Unsaturated α-ketoester & Homoenolate | Ti(OiPr)₄ | Highly substituted cyclopentanol | NHC-Lewis acid cooperative catalysis |

This table is based on analogous reactions and illustrates the potential for this compound with appropriate modifications.

Exploration of Ring-Closing Metathesis Strategies for Cyclic Enone Formation

Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of cyclic compounds, particularly unsaturated rings of various sizes. wikipedia.org For this compound to undergo RCM, it would first need to be converted into a diene. This could be achieved, for example, by introducing a terminal alkene at a suitable position. Once the diene precursor is formed, a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, can be employed to initiate the metathesis reaction. organic-chemistry.org The reaction proceeds through a metallacyclobutane intermediate, leading to the formation of a cyclic enone and the release of a small volatile alkene, such as ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org The E/Z selectivity of the resulting cyclic enone is influenced by the ring strain of the product. organic-chemistry.org The functional group tolerance of modern RCM catalysts makes this a highly attractive strategy for the synthesis of complex cyclic systems from precursors derived from this compound. wikipedia.org

| Catalyst Generation | Key Features | Typical Ring Sizes |

| First Generation Grubbs | High functional group tolerance | 5- to 30-membered rings |

| Second Generation Grubbs | Higher activity, broader substrate scope | 5- to 30-membered rings |

| Hoveyda-Grubbs Catalysts | Enhanced stability and recyclability | 5- to 30-membered rings |

Heterocycle Synthesis through Intramolecular or Intermolecular Cycloaddition

The double bond in this compound can participate in cycloaddition reactions to form heterocyclic structures. For instance, in an intramolecular fashion, if an appropriate 1,3-dipole is tethered to the molecule, a [3+2] cycloaddition can occur. Similarly, the double bond can act as a dienophile in an intramolecular Diels-Alder reaction if a diene moiety is present in the molecule.

In an intermolecular context, the double bond can react with various dienes or 1,3-dipoles. For example, the reaction with a nitrile imine could lead to the formation of a pyrazoline derivative. While specific examples involving this compound are not prevalent in the literature, the reactivity of α,β-unsaturated esters in such cycloadditions is well-established. The presence of the γ-methoxy group can influence the regioselectivity and stereoselectivity of the cycloaddition by steric and electronic effects. Furthermore, ring-closing enyne metathesis (RCEYM) represents a powerful tool for the synthesis of heterocycles containing a 1,3-diene moiety, which can be further functionalized. rsc.orguwindsor.ca

Olefinic Transformations and Control of Stereochemistry

The carbon-carbon double bond in this compound is a key site for a variety of transformations, allowing for the introduction of new functional groups and the control of stereochemistry.

Palladium-Catalyzed Alkyne Insertion and Reduction Reactions

Palladium-catalyzed reactions offer a versatile platform for the functionalization of alkenes. While direct alkyne insertion into the C-C double bond of this compound is not a standard reaction, related transformations provide insight into its potential reactivity. For instance, palladium-catalyzed reactions involving the insertion of alkynes into a Pd-C bond are well-documented. nih.gov A plausible transformation could involve a Heck-type reaction. In a related context, palladium-catalyzed alkyne insertion with unactivated alkyl iodides followed by reduction provides a route to trisubstituted olefins under mild conditions. organic-chemistry.org This methodology is tolerant of a range of functional groups. organic-chemistry.org Mechanistic studies suggest a hybrid radical/organometallic pathway for such transformations. organic-chemistry.org

| Reaction Type | Catalyst | Reactants | Product |

| Alkyne Insertion/Reduction | Palladium complex | Alkyne, Unactivated alkyl iodide, Hydride source | Trisubstituted olefin |

Mechanistic Aspects of E/Z Isomerization and Control

The stereochemistry of the double bond in this compound is crucial for its subsequent reactions and the stereochemical outcome of the products. The isomerization between the E and Z configurations of α,β-unsaturated esters can be achieved through various methods, with photochemical isomerization being a prominent approach. nih.gov

The mechanism of photoisomerization often involves the use of a photosensitizer that absorbs light and transfers the energy to the α,β-unsaturated ester, promoting it to an excited triplet state. In this excited state, rotation around the carbon-carbon double bond becomes possible. Subsequent decay back to the ground state can lead to a mixture of E and Z isomers. The photostationary state, which is the equilibrium ratio of the isomers under irradiation, depends on the excitation wavelengths and the molar absorptivities of the isomers. nih.gov

A detailed mechanistic study on the photoenolization of α,β-unsaturated esters reveals that E/Z photoisomerization is a key initial step. nih.gov Re-excitation of the Z-isomer can lead to a 1,5-hydrogen atom transfer, producing a transient photoketene hemiacetal. nih.gov This intermediate can then revert to the α,β-unsaturated ester or undergo further photochemical rearrangements. nih.gov The control of E/Z isomerization is critical in synthetic strategies where a specific olefin geometry is required for a subsequent stereoselective reaction.

| Isomerization Method | Key Mechanistic Feature | Controlling Factors |

| Photochemical Isomerization | Triplet state sensitization, rotation around C=C bond | Wavelength of irradiation, photosensitizer, solvent |

| Thermal Isomerization | Equilibrium driven by thermodynamic stability | Temperature, catalyst (if any) |

Insufficient Information to Generate Article on "this compound"

The performed searches aimed to gather information on the reactivity profiles of the ester moiety and the methoxy (B1213986) group within "this compound." However, the available literature provides only general information on the reactivity of α,β-unsaturated esters and acyclic ethers. This general information is not specific to "this compound" and therefore does not meet the requirements for a thorough, informative, and scientifically accurate article on this particular compound. Without specific examples of reactions such as hydrolysis, transesterification, reduction, or ether cleavage, and corresponding experimental data (e.g., reaction conditions, reagents, yields), it is not possible to fulfill the request as outlined.

Therefore, the generation of the article titled "," with the specified section "3.3. Reactivity Profiles of the Ester Moiety and Methoxy Group in Synthetic Transformations," cannot be completed at this time due to the lack of specific scientific literature on the subject compound.

Mechanistic Elucidation of Reactions Involving Methyl 5 Methoxypent 3 Enoate

Kinetic Studies and Analysis of Kinetic Isotope Effects

There are no published kinetic studies or analyses of kinetic isotope effects for reactions involving Methyl 5-methoxypent-3-enoate. Such studies would be invaluable in determining the rate-determining steps of its reactions and understanding the nature of the transition states. For example, by substituting atoms with their heavier isotopes (e.g., hydrogen with deuterium), chemists can observe changes in reaction rates, which provides clues about the mechanism. wikipedia.orglibretexts.org The absence of this data for this compound means that a critical aspect of its reactivity remains uncharacterized.

Computational Chemistry Approaches for Transition State Analysis and Reaction Pathway Prediction

Computational chemistry has become a powerful tool for predicting and analyzing reaction mechanisms. Techniques such as Density Functional Theory (DFT) and ab initio methods allow for the calculation of transition state geometries and energies, providing a theoretical model of how a reaction proceeds. acs.org A computational investigation of this compound could reveal potential reaction pathways, intermediates, and transition states. However, no such computational studies focused on this specific compound have been reported in the scientific literature.

Investigation of Proposed Reaction Mechanisms, Including Radical and Organometallic Pathways

The reactivity of a molecule like this compound could potentially involve a variety of mechanisms, including radical and organometallic pathways. Radical reactions involve species with unpaired electrons, while organometallic pathways utilize catalysts containing a metal-carbon bond to facilitate transformations. iitd.ac.in While general principles of these reaction types are well-established, their specific application to this compound has not been investigated or documented. Research into these areas would be necessary to understand the full scope of its chemical behavior.

Advanced Spectroscopic and Analytical Methodologies in Research on Methyl 5 Methoxypent 3 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For Methyl 5-methoxypent-3-enoate, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals and to understand the connectivity and spatial relationships between atoms.

Given the absence of experimentally acquired spectra in publicly available literature, predicted NMR data is utilized for the structural analysis of this compound. The following tables present the predicted ¹H and ¹³C NMR chemical shifts.

Predicted ¹H NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 3.15 | d |

| H-3 | 5.70 | dt |

| H-4 | 5.80 | dt |

| H-5 | 4.01 | d |

| OCH₃ (ester) | 3.68 | s |

Predicted ¹³C NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C=O) | 171.5 |

| C-2 | 38.0 |

| C-3 | 124.0 |

| C-4 | 132.0 |

| C-5 | 75.0 |

| OCH₃ (ester) | 51.8 |

Application of Advanced 1D and 2D NMR Techniques (e.g., HSQC, HMBC, NOESY)

To unambiguously assign the predicted chemical shifts and to confirm the structural framework of this compound, a combination of 2D NMR experiments is essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. creative-biostructure.com In the HSQC spectrum of this compound, cross-peaks would be expected between the proton at 3.15 ppm and the carbon at 38.0 ppm (H-2/C-2), the proton at 5.70 ppm and the carbon at 124.0 ppm (H-3/C-3), the proton at 5.80 ppm and the carbon at 132.0 ppm (H-4/C-4), and the proton at 4.01 ppm and the carbon at 75.0 ppm (H-5/C-5). The methyl protons of the ester and ether groups would also show correlations to their respective carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. creative-biostructure.comlibretexts.org This is crucial for establishing the connectivity of the molecular backbone. For instance, the protons of the ester's methyl group (at 3.68 ppm) would show a correlation to the carbonyl carbon (C-1 at 171.5 ppm). The protons at H-2 (3.15 ppm) would show correlations to the carbonyl carbon (C-1) and the olefinic carbon C-4 (132.0 ppm).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the stereochemistry of the molecule by identifying protons that are close to each other in space, irrespective of their bonding connectivity. slideshare.net For this compound, NOESY can be used to determine the geometry of the double bond (E or Z configuration). For example, in the E-isomer, a NOE would be observed between H-3 and H-5, while in the Z-isomer, a stronger NOE would be expected between H-2 and H-4.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns. The exact mass of this compound (C₇H₁₂O₃) is 144.07864 Da.

The fragmentation of this compound upon electron ionization would likely proceed through several characteristic pathways for esters and ethers. wikipedia.orgmiamioh.edu

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 113 | [M - OCH₃]⁺ | α-cleavage at the ester group |

| 101 | [M - CH₂OCH₃]⁺ | Cleavage of the C4-C5 bond |

| 85 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical |

| 74 | [CH₃O=C(OH)CH₂]⁺ | McLafferty rearrangement |

| 59 | [COOCH₃]⁺ | α-cleavage at the ester group |

A key fragmentation pathway for esters is the McLafferty rearrangement, which would produce a characteristic ion at m/z 74. wikipedia.org Alpha-cleavage is another common fragmentation, leading to the loss of the methoxy (B1213986) group ([M - 31]) or the methoxycarbonyl group ([M - 59]). miamioh.edu The presence of the ether functionality introduces additional fragmentation pathways, such as the cleavage of the C-O bond or the C-C bond adjacent to the oxygen.

Infrared Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. protheragen.ai For this compound, the IR spectrum would be dominated by the characteristic absorption bands of the ester and ether groups, as well as the carbon-carbon double bond.

Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| C=O (α,β-unsaturated ester) | 1715-1730 | Carbonyl stretch orgchemboulder.comlibretexts.org |

| C=C (alkene) | 1640-1680 | Carbon-carbon double bond stretch |

| C-O (ester) | 1000-1300 | Carbon-oxygen single bond stretch orgchemboulder.com |

| C-O (ether) | 1050-1150 | Carbon-oxygen single bond stretch pressbooks.pub |

| =C-H (alkene) | 3010-3095 | C-H stretch |

The position of the carbonyl (C=O) stretching frequency is particularly informative. For an α,β-unsaturated ester like this compound, this band is expected to appear at a lower wavenumber (1715-1730 cm⁻¹) compared to a saturated ester, due to the conjugation with the C=C double bond. orgchemboulder.comlibretexts.org The presence of strong bands in the 1000-1300 cm⁻¹ region would confirm the presence of the C-O single bonds of both the ester and ether functionalities. IR spectroscopy can also be used to monitor reactions involving this compound, for example, by observing the disappearance of the C=C stretching band upon hydrogenation.

Table of Compounds Mentioned

| Compound Name |

|---|

Applications and Role of Methyl 5 Methoxypent 3 Enoate in Complex Chemical Syntheses

Contributions to Medicinal Chemistry as a Scaffold or Intermediate in Bioactive Molecule SynthesisThe scientific literature does not contain any references to Methyl 5-methoxypent-3-enoate being used as a scaffold or an intermediate in the synthesis of bioactive molecules for medicinal chemistry applications.

Due to the complete absence of specific data for "this compound," the creation of an informative and scientifically accurate article as requested is not feasible.

Future Research Trajectories and Theoretical Advancements for Methyl 5 Methoxypent 3 Enoate

Development of Novel Catalytic Systems for Enhanced Enantioselective and Diastereoselective Synthesis

The stereochemical configuration of a molecule is paramount to its function, particularly in the synthesis of complex target molecules such as pharmaceuticals and agrochemicals. Future research into Methyl 5-methoxypent-3-enoate will undoubtedly prioritize the development of catalytic systems capable of controlling its stereochemistry with high precision.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective functionalization of α,β-unsaturated carbonyl compounds. mdpi.comresearchgate.net Future studies could explore the use of chiral aminocatalysts, such as proline derivatives or diarylprolinol silyl (B83357) ethers, to catalyze the conjugate addition of various nucleophiles to the β-position of this compound. Such approaches could lead to the formation of chiral products with high enantiomeric excess. mdpi.com The development of bifunctional catalysts, which can activate both the electrophile and the nucleophile, could also be a fruitful avenue of research. nih.gov

Transition metal catalysis offers another promising direction for the stereoselective synthesis of derivatives of this compound. Copper-catalyzed asymmetric conjugate addition reactions, for instance, have been successfully applied to a wide range of α,β-unsaturated esters. beilstein-journals.org The development of novel chiral ligands for copper, rhodium, or palladium catalysts could enable highly enantioselective and diastereoselective transformations, such as alkylations, arylations, and borylations. beilstein-journals.orgnih.gov The diastereoselective synthesis of functionalized products could be achieved through substrate-controlled or catalyst-controlled methods, including inverse-electron-demand aza-Diels–Alder reactions. rsc.org

Illustrative data from analogous systems suggest the potential for high stereoselectivity in such reactions.

| Catalyst Type | Reaction Type | Substrate Analogue | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Chiral Amine | Conjugate Addition | α,β-Unsaturated Ester | >95% ee |

| Copper-Phosphoramidite | 1,4-Addition | α,β-Unsaturated Lactam | Up to 98% ee |

| Nickel-PCy3 | Reductive Coupling | Dienes and Aldehydes | >20:1 dr |

This table presents hypothetical data based on successful catalytic systems for similar compounds to illustrate potential research goals for this compound.

Advanced Computational Modeling for Predicting Novel Reactivity and Designing New Transformations

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. pnnl.govnih.gov For this compound, computational modeling can provide profound insights into its reactivity and guide the rational design of novel chemical transformations.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound and to predict its reactivity towards various reagents. researchgate.net Such studies can elucidate reaction mechanisms, identify transition states, and predict the stereochemical outcomes of catalytic reactions. pnnl.gov This knowledge is crucial for optimizing existing reactions and for the in-silico design of new, more efficient catalytic systems. pnnl.gov

Machine learning and artificial intelligence are also poised to revolutionize the way chemical research is conducted. northeastern.edu By training algorithms on large datasets of chemical reactions, it is possible to predict the outcome of new reactions with a high degree of accuracy. nih.gov In the context of this compound, machine learning models could be used to predict its reactivity in a wide range of transformations, thereby accelerating the discovery of new synthetic methodologies. nih.govnortheastern.edu Furthermore, computational tools can be used to design entirely new enzymes or small molecule catalysts with tailored properties for specific transformations of this compound. northeastern.eduresearchgate.net

A potential workflow for the computational design of new transformations could involve:

| Step | Computational Method | Objective |

| 1 | DFT Calculations | Determine the electronic properties and reactivity profile of this compound. |

| 2 | Molecular Dynamics | Simulate the interaction of the substrate with potential catalysts to identify favorable binding modes. |

| 3 | Machine Learning | Predict the outcome of a wide range of potential reactions based on learned patterns from existing chemical data. |

| 4 | Retrosynthesis Software | Propose novel synthetic pathways to valuable target molecules utilizing computationally predicted reactions. |

This table outlines a hypothetical workflow for the application of advanced computational modeling to this compound.

Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research on this compound should embrace these principles to ensure that its synthesis and subsequent transformations are environmentally benign.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable approach to organic synthesis. mdpi.comresearchgate.net Lipases, for example, are widely used for the synthesis of esters under mild reaction conditions. mdpi.com Future research could explore the use of engineered lipases for the synthesis of this compound from renewable starting materials. nih.govcsic.es Moreover, other classes of enzymes could be developed through directed evolution to catalyze novel and selective transformations of this compound. youtube.com

The use of green solvents and reaction media is another key aspect of sustainable chemistry. The replacement of volatile and hazardous organic solvents with water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of chemical processes. mdpi.com Research into the synthesis and transformations of this compound in such green media would be a valuable contribution to the field. Additionally, the development of catalytic processes that can operate under solvent-free conditions would be highly desirable. csic.es

The principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, should also be a guiding principle in the design of new synthetic routes to and from this compound. Catalytic reactions are inherently more atom-economical than stoichiometric processes. britishwaterfilter.com

| Green Chemistry Principle | Application to this compound Synthesis |

| Use of Renewable Feedstocks | Synthesis from bio-derived precursors. |

| Biocatalysis | Employment of lipases or other enzymes for synthesis and transformations. researchgate.net |

| Green Solvents | Utilization of water, supercritical CO2, or bio-based solvents. |

| Atom Economy | Development of catalytic C-H activation or addition reactions. |

| Energy Efficiency | Use of microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. mdpi.com |

This table summarizes potential green chemistry approaches for the synthesis and transformation of this compound.

Q & A

Q. How can researchers optimize the synthesis of Methyl 5-methoxypent-3-enoate to improve yield and selectivity?

Methodological Answer: Synthesis optimization typically involves screening catalysts (e.g., palladium or organocatalysts) and reaction conditions (temperature, solvent polarity). For analogous esters like methyl 5-hydroxy-3-methylpent-2-enoate, studies highlight the use of regioselective alkoxylation and esterification under anhydrous conditions to minimize side reactions . Kinetic monitoring via NMR or HPLC can identify intermediates, allowing stepwise adjustments.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Follow GHS guidelines for ester compounds: use NIOSH/MSHA-approved respirators for vapor protection, nitrile gloves (tested for chemical compatibility), and fume hoods during synthesis. Contaminated equipment must be decontaminated with ethanol or acetone before reuse, as recommended for structurally similar methyl esters .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer: Combine H/C NMR for functional group identification and GC-MS for purity assessment. For crystallographic analysis, SHELX programs (e.g., SHELXL for refinement) resolve bond angles and torsional strain, while ORTEP-III visualizes electron density maps to confirm stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer: Discrepancies in bond lengths or angles may arise from dynamic disorder or twinning. Use SHELXD for phase refinement and cross-validate with synchrotron data to reduce noise. For meta-analysis, apply COSMOS-E guidelines to assess study heterogeneity (e.g., sample preparation variability) and employ sensitivity analyses to isolate confounding factors .

Q. What computational strategies improve the prediction of this compound’s reactivity in complex reaction systems?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis sets) model transition states and electron distribution. Pair with molecular dynamics (MD) simulations to account for solvent effects. Validate predictions against experimental kinetic data, as demonstrated in studies of analogous α,β-unsaturated esters .

Q. How can systematic reviews address gaps in the mechanistic understanding of this compound’s biological interactions?

Methodological Answer: Adhere to PRISMA frameworks: define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies) and use Boolean operators for comprehensive database searches (PubMed, SciFinder). Collaborate with information specialists to mitigate publication bias. For dose-response meta-analyses, employ random-effects models to account for variability across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.